molecular formula C16H10ClNO2S B2528627 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid CAS No. 254911-27-8

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid

Cat. No.: B2528627
CAS No.: 254911-27-8
M. Wt: 315.77
InChI Key: HJDOGESUIADVDT-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the growth of microorganisms by interfering with their metabolic processes and can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
  • 4-(4-Bromophenyl)-1,3-thiazole-2-yl]benzenecarboxylic acid
  • 4-(4-Methylphenyl)-1,3-thiazole-2-yl]benzenecarboxylic acid

Uniqueness

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its antimicrobial and anticancer properties compared to other similar compounds .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDOGESUIADVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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